
(4-Fluorothian-4-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Fluorothian-4-yl)methanamine hydrochloride: is a chemical compound with the molecular formula C5H10ClFNS It is a derivative of thian-4-ylmethanamine, where a fluorine atom is substituted at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluorothian-4-yl)methanamine hydrochloride typically involves the fluorination of thian-4-ylmethanamine. One common method includes the reaction of thian-4-ylmethanamine with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selective fluorination.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method enhances the yield and purity of the product while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: (4-Fluorothian-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, (4-Fluorothian-4-yl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them valuable in drug discovery and development.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Fluorinated amines are known to interact with various biological targets, and this compound may serve as a lead compound for the development of new pharmaceuticals.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in agrochemicals, polymers, and other advanced materials.
Mechanism of Action
The mechanism of action of (4-Fluorothian-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The fluorine atom in the compound enhances its binding affinity to certain enzymes and receptors, leading to altered biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- (4-Fluorophenyl)(pyridin-4-yl)methanamine hydrochloride
- (4-Fluorotetrahydro-2H-pyran-4-yl)methanamine hydrochloride
Comparison: Compared to these similar compounds, (4-Fluorothian-4-yl)methanamine hydrochloride is unique due to its thian-4-yl backbone, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C6H13ClFNS |
|---|---|
Molecular Weight |
185.69 g/mol |
IUPAC Name |
(4-fluorothian-4-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C6H12FNS.ClH/c7-6(5-8)1-3-9-4-2-6;/h1-5,8H2;1H |
InChI Key |
AEQDESBVQNSAGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCC1(CN)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



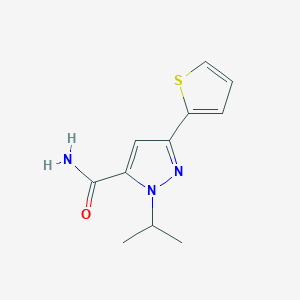


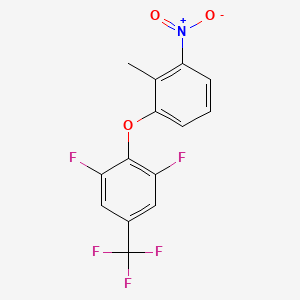
![1-Isopropyl-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B15291598.png)


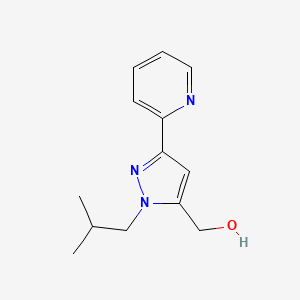
![Carbamic acid,butyl-,2-[[4-(trifluoromethyl)-2-pyridinyl]oxy]ethyl ester](/img/structure/B15291614.png)
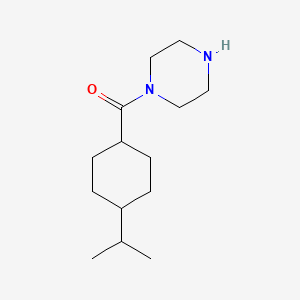

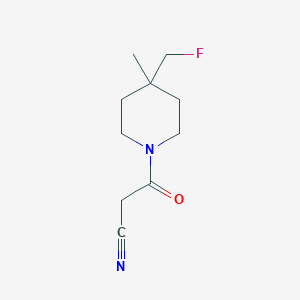
![3'H-Cyclopropa[1,2]cyclopenta[a]phenanthrene](/img/structure/B15291637.png)
